molecular formula C11H15N B3241845 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine CAS No. 1487165-40-1

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B3241845
CAS No.: 1487165-40-1
M. Wt: 161.24
InChI Key: RMUXPHWCPDFESV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C11H15N It is a derivative of indene, featuring a dihydro structure with two methyl groups at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. The final step involves hydrogenation over palladium on carbon (Pd/C) to produce the amine, which can be converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXPHWCPDFESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 2
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 3
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 4
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 5
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 6
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine

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